3-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a phenol moiety. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an amine derivative of the tetrazole.
Phenol Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Material Sciences: The stability of the tetrazole ring makes this compound useful in the development of high-energy materials and propellants.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 3-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the phenol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the cyclopentyl and phenol groups.
1-(2,6-Dimethylphenyl)tetrazole: Lacks the cyclopentyl and phenol groups.
Cyclopentylamine: Lacks the tetrazole and phenol groups.
Uniqueness
3-[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol is unique due to the combination of the tetrazole ring, cyclopentyl group, and phenol moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-7-5-8-15(2)18(14)25-19(22-23-24-25)20(11-3-4-12-20)21-16-9-6-10-17(26)13-16/h5-10,13,21,26H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXZKWNHNPEVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.